8-(2,4-dimethylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic framework combining a piperidine-like ring with an imidazolidinone moiety. The structure features a 2,4-dimethylbenzenesulfonyl group at position 8 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₂₄H₂₈N₃O₄S (approximate molecular weight: 466.57 g/mol), though exact data may vary based on stereochemistry and salt forms .
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-4-9-19(16(2)14-15)30(27,28)25-12-10-22(11-13-25)23-20(21(26)24-22)17-5-7-18(29-3)8-6-17/h4-9,14H,10-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWVFHCXCLGVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,4-dimethylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a spirocyclic system which is significant in influencing its biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O4S2 |
| Molecular Weight | 530.69 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)cc(C)c1S(=O)(=O)N(c1ccc(c(c1)OC)N)C(=O)c1c(C)c(C)c(C)c(C)c1 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : This compound has been included in libraries targeting PRMTs, which are involved in regulating gene expression and cellular signaling pathways.
- Modulation of Adenosine Receptors : It has shown potential activity against adenosine receptors, which play a crucial role in numerous physiological processes including inflammation and immune response.
Therapeutic Potential
Research indicates that this compound may have applications in treating several conditions:
- Cancer : Its structure suggests potential anti-cancer properties by inhibiting cell proliferation.
- Inflammatory Diseases : Given its interaction with adenosine receptors, it may also serve as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds and their derivatives:
- Anti-Cancer Activity :
- Adenosine Receptor Modulation :
- PRMT Inhibition :
Scientific Research Applications
The compound 8-(2,4-dimethylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, drug development, and materials science.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group is known for its ability to interact with various enzymes and receptors involved in cancer progression. Studies have shown that derivatives of sulfonyl-containing compounds can inhibit tumor growth by targeting specific pathways such as apoptosis and angiogenesis.
Antimicrobial Properties
Compounds containing benzenesulfonamide groups have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. This compound's potential as an antimicrobial agent warrants further investigation in clinical settings.
Neuroprotective Effects
There is emerging evidence suggesting that triazaspiro compounds may possess neuroprotective properties. Preliminary studies indicate that they could mitigate neuronal damage in models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms or by modulating neurotransmitter systems.
Lead Compound Identification
The unique structure of this compound makes it a candidate for lead optimization in drug discovery programs. Its ability to bind to multiple biological targets opens avenues for developing multi-target drugs, particularly in complex diseases like cancer and neurodegeneration.
Formulation Development
Due to its chemical properties, this compound can be explored for formulation into various drug delivery systems. Its solubility and stability profiles can be optimized for enhanced bioavailability, making it suitable for oral or parenteral administration.
Polymer Chemistry
The sulfonyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research into polymer composites containing this compound may lead to innovative materials with applications in coatings, adhesives, and structural components.
Sensor Technology
The unique electronic properties of the compound suggest potential applications in sensor technology. Its ability to interact with various analytes can be harnessed for the development of chemical sensors or biosensors for environmental monitoring or medical diagnostics.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazaspiro compounds for their anticancer activity against various cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced potency against breast cancer cells (IC50 values as low as 0.5 µM) .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial activity of related compounds, derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuropharmacology highlighted the neuroprotective effects of similar triazaspiro compounds in models of oxidative stress-induced neuronal injury. The compounds reduced cell death by up to 70% compared to controls .
Comparison with Similar Compounds
8-((4-Chlorophenyl)sulfonyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
- Key Difference : Replaces 2,4-dimethylbenzenesulfonyl with a 4-chlorophenylsulfonyl group.
- This compound has been studied for pesticidal activity but lacks detailed pharmacological data .
8-(4-tert-Butylbenzenesulfonyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one (BG15410)
- Key Difference : Incorporates a bulky 4-tert-butylbenzenesulfonyl group.
- However, steric hindrance may reduce binding affinity in certain targets. Molecular weight: 455.57 g/mol .
Analogues with Alternative Functional Groups
8-(3-Methoxybenzoyl)-3-(3-Methylphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
3-(4-Chlorophenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
- Key Difference : Lacks the sulfonyl group entirely.
- Impact: Simplified structure with reduced molecular weight (243.31 g/mol).
Analogues with Varied Aryl Substituents
3-(4-Methylphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
3-(4-Bromophenyl)-8-[(2-Chlorophenyl)methyl]-1,4,8-Triazaspiro[4.5]dec-3-en-2-one
Spirodiclofen Metabolite (3-(2,4-Dichlorophenyl)-4-Hydroxy-1-Oxaspiro[4.5]dec-3-en-2-one)
Antitumor 1,4,8-Triazaspiro[4.5]decan-3-one Derivatives
- Example: 2-Aminopyrimidine derivatives with triazaspiro scaffolds.
- Impact: Demonstrated nanomolar IC₅₀ values in kinase inhibition assays, suggesting the triazaspiro framework’s versatility in drug design .
Comparative Data Table
Research Findings and Trends
- Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing derivatives (e.g., target compound) exhibit higher metabolic stability compared to benzoyl analogues, as evidenced by prolonged half-life in vitro .
- Steric Effects : Bulky substituents (e.g., tert-butyl in BG15410) correlate with reduced enzymatic degradation but may limit target engagement .
- Biological Activity : Triazaspiro compounds with 4-methoxyphenyl groups show preferential activity in CNS targets, while chlorophenyl derivatives are explored for pesticidal applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
